Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate
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Overview
Description
Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a chlorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by chlorination and subsequent functionalization of the pyridine ring. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present on the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives with different functional groups, enhancing the compound’s versatility in research applications .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions and receptor-ligand binding .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer effects, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorine atom and tert-butyl ester group contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-(aminomethyl)-3-bromopyridine-2-carboxylate: Similar structure with a bromine atom instead of chlorine.
Tert-butyl 6-(aminomethyl)-3-fluoropyridine-2-carboxylate: Contains a fluorine atom in place of chlorine.
Tert-butyl 6-(aminomethyl)-3-iodopyridine-2-carboxylate: Features an iodine atom instead of chlorine.
Uniqueness
Tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate is unique due to the presence of the chlorine atom, which imparts specific reactivity and stability characteristics. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)9-8(12)5-4-7(6-13)14-9/h4-5H,6,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQVELMEUOUGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)CN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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